Potassium trifluoro(5-oxopyrrolidin-3-yl)borate
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Overview
Description
Potassium trifluoro(5-oxopyrrolidin-3-yl)borate is a chemical compound with the empirical formula C5H11BF3KN. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group attached to a pyrrolidinone ring.
Preparation Methods
The synthesis of potassium trifluoro(5-oxopyrrolidin-3-yl)borate typically involves the reaction of a pyrrolidinone derivative with a trifluoroborate reagent. One common method is the reaction of 5-oxopyrrolidin-3-yl bromide with potassium trifluoroborate under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Potassium trifluoro(5-oxopyrrolidin-3-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium trifluoro(5-oxopyrrolidin-3-yl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which potassium trifluoro(5-oxopyrrolidin-3-yl)borate exerts its effects depends on the specific reaction or application. In coupling reactions, the compound acts as a nucleophile, donating its trifluoroborate group to form a new carbon-carbon bond . The molecular targets and pathways involved vary depending on the specific reaction conditions and the nature of the other reactants.
Comparison with Similar Compounds
Potassium trifluoro(5-oxopyrrolidin-3-yl)borate can be compared to other organotrifluoroborate compounds, such as:
Potassium trifluoro(pyrrolidin-1-yl)methylborate: Similar in structure but with a different substituent on the pyrrolidine ring.
Potassium trifluoro(6-fluoropyridin-3-yl)borate: Contains a fluoropyridine ring instead of a pyrrolidinone ring.
Potassium (4-vinylphenyl)trifluoroborate: Contains a vinylphenyl group instead of a pyrrolidinone ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other organotrifluoroborate compounds.
Properties
Molecular Formula |
C4H6BF3KNO |
---|---|
Molecular Weight |
191.00 g/mol |
IUPAC Name |
potassium;trifluoro-(5-oxopyrrolidin-3-yl)boranuide |
InChI |
InChI=1S/C4H6BF3NO.K/c6-5(7,8)3-1-4(10)9-2-3;/h3H,1-2H2,(H,9,10);/q-1;+1 |
InChI Key |
TWLLOPXDQNXEOQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC(=O)NC1)(F)(F)F.[K+] |
Origin of Product |
United States |
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